[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
Description
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is a tertiary amine with the molecular formula C₁₄H₂₃N₃ and a molecular weight of 233.35 g/mol. Its structure features a dimethylamine group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety linked via an ethyl chain ().
Properties
IUPAC Name |
4-(2-amino-1-pyrrolidin-1-ylethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(2)13-7-5-12(6-8-13)14(11-15)17-9-3-4-10-17/h5-8,14H,3-4,9-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAOMESBLDANMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Intermediate Synthesis
Reductive amination serves as a cornerstone for constructing the ethylamine bridge linking the aromatic ring and pyrrolidine. A plausible route begins with 4-dimethylaminobenzaldehyde as the aromatic precursor. Condensation of this aldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (Na(OAc)3BH) facilitates the formation of the secondary amine bond. For instance, analogous syntheses of SERT-selective ligands demonstrate that steric bulk at the S1 site is tolerated, enabling the incorporation of pyrrolidine.
Critical Reaction Parameters :
- Solvent : Dichloroethane or methanol
- Temperature : Room temperature to 60°C
- Reducing Agent : Na(OAc)3BH (for acid-sensitive substrates) or NaBH4 (for faster kinetics)
Optimization of Stereoselectivity
The chiral center at the ethylamine bridge necessitates enantioselective synthesis. Asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) could achieve high enantiomeric excess (ee), though literature specific to this compound remains sparse. Computational modeling of transition states may guide ligand selection to favor the desired stereochemistry.
Nucleophilic Substitution Approaches
Halogenated Intermediate Synthesis
A two-step sequence involving halogenation and displacement proves viable. Starting with 4-dimethylaminophenethyl bromide , nucleophilic attack by pyrrolidine in polar aprotic solvents (e.g., DMF or THF) introduces the pyrrolidine moiety. Subsequent amination of the terminal bromide via Gabriel synthesis or direct NH3 substitution yields the primary amine.
Example Protocol :
Limitations and Side Reactions
Competitive elimination to form alkenes may occur under strongly basic conditions. Steric hindrance from the pyrrolidine ring could slow substitution kinetics, necessitating extended reaction times or elevated temperatures.
Metal-Mediated Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation enables direct coupling of aryl halides with amines. For instance, 4-bromo-N,N-dimethylaniline could react with a preformed pyrrolidine-ethylamine fragment in the presence of Pd(OAc)2, Xantphos, and Cs2CO3. This method bypasses multi-step sequences but requires precise control over steric and electronic effects.
Representative Conditions :
- Catalyst : Pd2(dba)3 (2 mol%)
- Ligand : XPhos (4 mol%)
- Base : Cs2CO3
- Solvent : Toluene, 100°C, 24 h
Suzuki-Miyaura Cross-Coupling
While less directly applicable, Suzuki coupling could assemble biaryl intermediates for subsequent functionalization. For example, coupling 4-boronophenyl dimethylamine with a brominated ethyl-pyrrolidine precursor might afford advanced intermediates. However, this route introduces complexity due to the need for orthogonal protecting groups.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamine group and pyrrolidine nitrogen serve as nucleophiles in substitution reactions. Key findings include:
Alkylation and Arylation
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Palladium-Catalyzed Coupling : Reacts with aryl halides (e.g., 4-bromo-N,N-dimethylaniline) under Pd catalysis to form biaryl structures. Reported yields range from 75–92% using PdCl₂ with ligands like triphenylphosphine in DMA solvent .
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Buchwald–Hartwig Amination : Participates in cross-couplings with chloropyrimidines or aryl bromides to introduce secondary amines. For example:
Table 1: Alkylation/Arylation Conditions
| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromo-N,N-dimethylaniline | PdCl₂/(o-tolyl)₃P | DMA | 90–110 | 85 | |
| 2-Chloropyrimidine | Pd(dba)₂, NaOt-Bu | Toluene | 50 | 75 |
Reduction and Hydrogenation
The primary amine group undergoes selective reduction or hydrogenation:
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Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro intermediates to amines. For example, reduction of 2-(3-nitrophenyl)pyrimidin-4-amine derivatives achieves >90% yield .
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Cyanide Hydrolysis : Nitrile derivatives hydrolyze to carboxylic acids under acidic conditions (48% HBr), as seen in analogues .
Acylation and Amidation
The amine groups react with electrophiles to form amides:
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Maleamic Acid Formation : Condensation with maleic anhydride generates maleamic acid derivatives, which cyclize to pyrrolidine-2,5-diones under hexamethyldisilazane (HMDS) .
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EDC/HOBt-Mediated Coupling : Forms amides with carboxylic acids (e.g., 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine). Yields: 70–85% .
Oxidation Reactions
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Amine Oxidation : Tertiary amines are resistant to oxidation, but the pyrrolidine ring undergoes regioselective oxidation with mCPBA to form N-oxides (unstable under acidic conditions) .
Cyclization and Ring Formation
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Palladium-Catalyzed Carboamination : Forms five-membered heterocycles via intramolecular syn-aminopalladation. For example, cyclization of γ-amino alkenes produces pyrrolidines in >20:1 diastereomeric ratios .
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Microwave-Assisted Cyclization : Accelerates coupling of chloropyrimidines with amines (e.g., morpholine) at 150°C, yielding fused bicyclic structures .
Key Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
a. Anticonvulsant Activity
Research indicates that compounds with similar structures to [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine exhibit significant anticonvulsant properties. For instance, a series of water-soluble analogues have been developed, demonstrating robust activity against seizures in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. One such compound showed an effective dose (ED50) of 49.6 mg/kg in the MES model, indicating its potential for treating epilepsy and related disorders .
b. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, derivatives showed efficacy in reducing inflammation in models such as carrageenan-induced paw edema, suggesting that this compound could be beneficial for managing inflammatory conditions .
c. Potential as Anti-obesity Agents
There is emerging interest in the use of related compounds as anti-obesity agents. Studies have highlighted that certain derivatives act selectively on specific receptors involved in metabolic regulation, potentially offering new avenues for weight management therapies .
Chemical Synthesis and Derivative Development
The synthesis of this compound involves several chemical transformations that yield high-purity products suitable for pharmacological testing. The methods typically include the use of optically active intermediates, which are crucial for enhancing the biological activity of the final compound .
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of compounds structurally related to this compound revealed their effectiveness against drug-resistant epilepsy models. The compounds were tested for their ability to protect against seizures induced by electrical stimulation, showcasing promising results that warrant further development .
Case Study 2: Anti-inflammatory Effects
In another investigation, derivatives were tested in vivo for their anti-inflammatory properties using a carrageenan-induced inflammation model. Results indicated significant reductions in paw swelling compared to controls, supporting the hypothesis that these compounds could serve as therapeutic agents for inflammatory diseases .
Conclusion and Future Directions
The applications of this compound span various domains within pharmacology, particularly in treating neurological disorders and inflammatory conditions. Ongoing research is essential to fully understand its mechanisms of action and potential therapeutic benefits.
Future studies should focus on:
- Clinical Trials: To evaluate safety and efficacy in human subjects.
- Mechanistic Studies: To elucidate the pathways through which these compounds exert their effects.
- Structural Modifications: To enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
N-DMBI: 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine
Structural Differences :
- N-DMBI contains a benzimidazole core fused to the phenyl ring, whereas [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine substitutes this with a pyrrolidine-ethyl group.
- The benzimidazole in N-DMBI introduces conjugation and planar rigidity, absent in the target compound.
Functional Differences :
- N-DMBI is widely used as an n-type dopant in organic electronics. For example, doping perovskite solar cells with N-DMBI doubled their power conversion efficiency (6.5% → 13.93%) by enhancing charge extraction ().
- In thermoelectric applications, N-DMBI achieved a figure of merit (ZT = 0.34 ) at 120°C ().
- The target compound lacks reported doping or thermoelectric data, suggesting its electronic properties may differ due to the absence of a conjugated benzimidazole system.
Molecular Weight Comparison :
- The target compound’s lower molecular weight (233.35 g/mol) may improve solubility in non-polar solvents.
N-[o-[o-((Trimethylsilyl)methyl)phenyl]neopentyl]dimethylamine (Compound 24)
Structural Differences :
Functional Implications :
- The target compound’s pyrrolidine group may enhance basicity or metal-coordination capabilities, making it more suitable for catalytic or pharmaceutical applications.
4-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline
Structural Differences :
Functional Implications :
Naphthalene Diimide (NDI)-Based Polymers with N-DMBI Doping
Biological Activity
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety attached to a phenyl group, which enhances its interaction with biological targets. Its unique structure allows it to serve as a versatile building block in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to bind specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including:
- Receptor Modulation : The compound acts as a ligand for various receptors, influencing signaling pathways.
- Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic processes.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0083 - 0.023 mg/mL |
| Bacillus subtilis | 0.00469 - 0.0229 mg/mL |
These results suggest that the compound may be effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anticonvulsant Properties
Preclinical studies have explored the anticonvulsant activity of related compounds, indicating potential efficacy in seizure models. For instance, certain analogs demonstrated robust anticonvulsant effects with effective doses (ED50) ranging from 31.3 to 67.4 mg/kg in various seizure models . This suggests that modifications to the compound could enhance its therapeutic profile for epilepsy treatment.
Case Studies
Several studies have highlighted the biological activity of compounds similar to this compound:
- Antibacterial Studies : A study evaluating various pyrrolidine derivatives reported significant antibacterial activity against S. aureus and E. coli, with some compounds achieving complete bacterial death within 8 hours .
- Anticonvulsant Research : Another investigation into water-soluble analogs revealed promising anticonvulsant properties, with one compound showing high efficacy against drug-resistant epilepsy models .
Q & A
Q. What are the established synthetic routes for [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine, and what critical parameters influence yield?
Synthesis typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution. For analogs with dimethylamino groups, optimizing reaction temperature and solvent polarity is critical. For example, reductive amination of pyrrolidine derivatives with aryl aldehydes under hydrogenation conditions (e.g., using Pd/C or NaBH₄) can yield the target structure. Steric hindrance at the reaction site and pH control during workup significantly affect yield. Similar methodologies are described for dimethylamine-containing compounds in analytical chemistry applications .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying amine and pyrrolidine moieties, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups like C-N and C-H stretches. Mass spectrometry (MS) provides molecular weight validation. For analogs, X-ray crystallography has been used to resolve stereochemical configurations, as seen in studies of dimethylamino-phenyl derivatives .
Q. What role does this compound play in organic electronic devices?
It acts as an n-type dopant, enhancing electron transport in devices like perovskite solar cells or organic thermoelectrics. Doping mechanisms involve electron transfer from the dopant to the host material, reducing electrical resistance. In inverted perovskite devices, similar dopants doubled power conversion efficiency (PCE) by improving charge extraction .
Advanced Questions
Q. How do researchers address discrepancies in doping efficiency across different host materials?
Methodological approaches include:
- Systematic variation of host-dopant ratios (e.g., 1–5 wt%) to identify optimal doping levels.
- Surface energy matching between dopant and host to ensure uniform distribution.
- Spectroscopic analysis (UV-Vis-NIR, XPS) to monitor charge transfer efficiency. For instance, studies on N-DMBI-H in carbon nanotubes versus polymers revealed host-dependent redox potentials .
Q. What strategies enhance the air stability of n-doped materials using this compound?
- Encapsulation: Layering with moisture-resistant materials (e.g., Al₂O₃).
- Chemical modification: Introducing electron-withdrawing groups to stabilize the reduced dopant state.
- Co-doping: Combining with hydrophobic additives to mitigate oxidation. Air instability in N-DMBI-H was mitigated by integrating fullerene derivatives as stabilizing hosts .
Q. How can the molar ratio of this dopant in perovskite solar cells be optimized to maximize PCE without compromising film morphology?
- Gradient doping: Gradually increasing dopant concentration from the hole-transport layer to the perovskite interface.
- In situ doping: Incorporating the dopant during perovskite crystallization to avoid phase segregation.
- Morphological analysis: Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) assess film uniformity. A study on N-DMBI demonstrated that a 2.5 wt% doping level maximized PCE (13.93%) while maintaining smooth film morphology .
Q. How does stereochemistry impact the compound’s binding affinity in biological or receptor studies?
Q. How are conflicting reports on dopant-induced conductivity degradation resolved?
- Host-dopant compatibility screening: Evaluate dopant redox potential relative to the host’s LUMO level.
- Long-term stability testing: Monitor conductivity under controlled humidity/temperature. For DMBI-doped polymers, conflicting results on conductivity decay were attributed to variations in host crystallinity and dopant diffusion rates .
Methodological Resources
- Synthetic Protocols: Refer to reductive amination conditions in .
- Doping Optimization: Host-dependent efficiency studies in .
- Stability Testing: Encapsulation techniques from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
